(R)-4-Cyanothiazolidine hydrochloride

Description

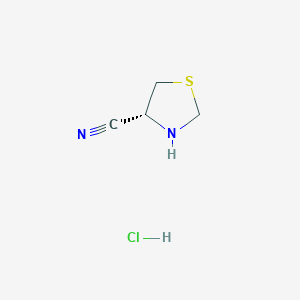

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSWPRJRULFBTA-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCS1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374110 | |

| Record name | (R)-4-Cyanothiazolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-17-2 | |

| Record name | (R)-4-Cyanothiazolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Cyanothiazolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4-Cyanothiazolidine Hydrochloride: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of (R)-4-Cyanothiazolidine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably as a building block for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. Its chemical structure consists of a thiazolidine ring with a nitrile group at the 4-position, in the (R) configuration, and is supplied as a hydrochloride salt.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClN₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 150.63 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 391248-17-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 200-203 °C | --INVALID-LINK-- |

| Solubility | Good solubility in water, methanol, and ethanol. | --INVALID-LINK-- |

| Storage | Store at room temperature, keep dry and cool. For long-term storage, -20°C is recommended. | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | Typically ≥95% or ≥97% | --INVALID-LINK--, --INVALID-LINK-- |

Structure:

Experimental Protocols

A probable synthetic pathway would start from (R)-thiazolidine-4-carboxylic acid, which can be synthesized from L-cysteine and formaldehyde. The carboxylic acid would then be converted to the corresponding amide, followed by dehydration to yield the nitrile.

General Experimental Workflow for the Synthesis of Thiazolidine Derivatives:

Caption: Plausible synthetic workflow for this compound.

Biological Relevance: Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

This compound is a crucial building block for the synthesis of a class of drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[3][4][5] DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][6]

Signaling Pathway of DPP-4 Inhibition:

Incretin hormones are released from the gut in response to food intake and stimulate the pancreas to produce insulin, while also suppressing the release of glucagon. This helps to lower blood glucose levels. DPP-4 rapidly degrades these incretins, thus limiting their action.

DPP-4 inhibitors block the action of the DPP-4 enzyme, leading to increased levels of active GLP-1 and GIP. This, in turn, enhances insulin secretion and reduces glucagon secretion in a glucose-dependent manner, ultimately leading to improved glycemic control in patients with type 2 diabetes.

Caption: Mechanism of action of DPP-4 inhibitors.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural confirmation and quality control of this compound. While specific spectra are proprietary to manufacturers, typical expected signals can be predicted based on the structure. Researchers are advised to obtain certificates of analysis from their suppliers for detailed spectroscopic information.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and scientists working in drug discovery and development. This guide provides a foundational overview to support these endeavors.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Dipeptidyl Peptidase-4 (DPP-4) - A Novel Approach to Treat Type 2 Diabetes | Semantic Scholar [semanticscholar.org]

- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

(R)-4-Cyanothiazolidine hydrochloride CAS number 391248-17-2

An In-Depth Technical Guide to (R)-4-Cyanothiazolidine Hydrochloride

CAS Number: 391248-17-2

This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, potential synthesis routes, known applications, and the broad spectrum of biological activities associated with its core thiazolidine structure.

Physicochemical Properties

This compound is typically a white to off-white crystalline or lyophilized powder.[1][2] It exhibits good solubility in water and polar organic solvents such as methanol and ethanol.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 391248-17-2 | [3][4][5][6] |

| Molecular Formula | C₄H₇ClN₂S | [1][2][3][4] |

| Molecular Weight | 150.63 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 200-203 °C | [1] |

| Purity | ≥95% - 97% | [2][3] |

| Solubility | Soluble in water, methanol, ethanol | [1] |

| Storage | Store at room temperature or -20°C, keep dry and cool | [2][3] |

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively published in public literature, the synthesis of the core thiazolidine and thiazolidin-4-one ring is well-documented. A common approach is a one-pot, three-component cyclocondensation reaction.

General Experimental Protocol: Synthesis of Thiazolidin-4-one Derivatives

A representative protocol for the synthesis of the related thiazolidin-4-one scaffold involves the reaction of an amine, an aldehyde, and a mercaptocarboxylic acid.[7][8]

-

Reactant Preparation : A solution of a primary amine (10 mmol) and a selected substituted aldehyde (20 mmol) is prepared in a suitable solvent, such as tetrahydrofuran (THF).

-

Reaction Initiation : The mixture is stirred under ice-cold conditions for approximately 5 minutes.

-

Cyclizing Agent Addition : Mercaptoacetic acid (thioglycolic acid, 30 mmol) is added to the reaction mixture.

-

Dehydration and Cyclization : After another 5 minutes, a dehydrating agent such as dicyclohexylcarbodiimide (DCC) (12 mmol) is added at 0°C. The reaction is then allowed to proceed for several hours at room temperature.

-

Work-up and Purification : The byproduct, dicyclohexylurea (DCU), is removed by filtration. The resulting filtrate is concentrated under reduced pressure, and the residue is extracted using a solvent like ethyl acetate to yield the final thiazolidin-4-one product.

Characterization of the final product is typically achieved using standard analytical techniques including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

Caption: General workflow for the three-component synthesis of a thiazolidin-4-one ring.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediate : It is a specialized intermediate used in the synthesis of more complex pharmaceutical agents, particularly in the development of novel antiviral and anticancer compounds.[1]

-

Biochemical Research : The molecule's structure is utilized as a scaffold for creating enzyme inhibitors and prodrugs.[1]

-

Bioimaging : The thiazolidine ring is a component in the development of fluorescent probes designed for the selective labeling and imaging of biological targets like proteins.[1]

Caption: Key application areas for this compound.

Biological and Pharmacological Profile

While specific bioactivity data for this compound is limited in the public domain, the thiazolidine scaffold is present in a vast number of compounds with a broad range of documented biological activities.

Antiviral Activity

Thiazolidine derivatives have shown significant potential as antiviral agents.

-

Influenza : A series of thiazolidine-4-carboxylic acid derivatives were identified as inhibitors of the influenza A virus neuraminidase.[1]

-

Avian Viruses : Studies on 2-aryl substituted thiazolidine-4-carboxylic acids demonstrated activity against Avian Influenza Virus (AIV, H9N2) and Infectious Bronchitis Virus (IBV).[1][4] The most potent compounds exhibited IC₅₀ values in the low micromolar range, outperforming standard drugs like amantadine and ribavirin in in ovo assays.[1][4]

-

Broad-Spectrum Activity : The thiazolide class of drugs, which includes nitazoxanide, demonstrates broad-spectrum antiviral activity against numerous RNA and DNA viruses by interfering with the post-translational processing of viral glycoproteins, which is crucial for the formation of mature viral particles.[3]

| Compound Class | Virus | Activity (IC₅₀) | Reference |

| 2-aryl thiazolidine-4-carboxylic acids | Avian Influenza Virus (AIV) | 3.47 µM (best compound) | [1][4] |

| 2-aryl thiazolidine-4-carboxylic acids | Infectious Bronchitis Virus (IBV) | 4.10 µM (best compound) | [1][4] |

| Thiazolides (e.g., Nitazoxanide) | Rotavirus, Influenza, RSV, etc. | 0.5 - 2 µg/mL | [3] |

Antimicrobial Activity

The related thiazolidin-4-one scaffold is a well-established pharmacophore in the development of antimicrobial agents.

-

Antibacterial : Numerous 2,3-diaryl-thiazolidin-4-ones have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.008 mg/mL.[9]

-

Antifungal : Certain thiazolidin-4-one derivatives have displayed antifungal activity comparable or superior to reference drugs like bifonazole and ketoconazole.[9]

| Compound Class | Activity | Organism(s) | MIC Range | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Antibacterial | Gram (+/-) bacteria | 0.008 - 0.24 mg/mL | [9] |

| 4-thiazolidinone derivatives | Antibacterial | P. fluorescens, S. aureus | 100 - 400 µg/mL | [7] |

Anticancer Activity

Derivatives of the thiazolidin-4-one ring have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Isatin-based thiazolidin-4-ones | HT-29 (Colon) | 3.29 µM | [10] |

| Isatin-based thiazolidin-4-ones | HepG2 (Liver) | 4.97 µM | [10] |

| Isatin-based thiazolidin-4-ones | MCF-7 (Breast) | 5.33 µM | [10] |

| Pyrimidine-thiazolidin-4-ones | HCT-116 (Colon) | 8.91 µM | [10] |

Potential Mechanisms of Action

The diverse biological activities of the thiazolidine family are attributed to several distinct mechanisms of action, depending on the specific substitutions on the core ring structure.

-

Antibacterial Mechanism : Thiazolidin-4-ones are reported to be inhibitors of the bacterial enzyme MurB, which is a crucial precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[7]

-

Antifungal Mechanism : Docking studies suggest that the antifungal activity of some thiazolidinones may arise from the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme vital for fungal cell membrane synthesis.[9]

-

Antiviral Mechanism : As noted, one key antiviral mechanism is the inhibition of viral neuraminidase.[1] A broader mechanism involves the disruption of viral glycoprotein maturation, preventing the assembly of new, infectious virions.[3]

-

Antidiabetic Mechanism : The thiazolidinedione class of drugs (e.g., Pioglitazone) functions by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates fatty acid storage and glucose metabolism.[11]

Caption: Proposed antiviral mechanism of thiazolides via inhibition of glycoprotein processing.

Safety and Handling

Based on aggregated GHS information, this compound should be handled with appropriate safety precautions.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Handling Recommendations : It is advised to use personal protective equipment, including gloves and safety glasses. Work should be conducted in a well-ventilated area or fume hood to avoid inhalation of the powder.[1] Storage : The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture and heat.[1][3]

References

- 1. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolides: A New Class of Broad-Spectrum Antiviral Drugs Targeting Virus Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [chemicalbook.com]

- 7. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

An In-depth Technical Guide to (R)-4-Cyanothiazolidine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (R)-4-Cyanothiazolidine hydrochloride, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its molecular characteristics and application in enzymatic assays.

Molecular Profile

This compound is a heterocyclic compound recognized for its utility as a building block in the synthesis of various pharmaceutical agents. Its structural features, particularly the chiral center and the cyanothiazolidine ring, make it a valuable component in the design of enzyme inhibitors.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClN₂S | [1][2][3] |

| Molecular Weight | 150.63 g/mol | [1][2] |

| Synonyms | (R)-Thiazolidine-4-carbonitrile hydrochloride, (4R)-1,3-thiazolidine-4-carbonitrile hydrochloride | [1][2] |

Synthesis and Experimental Protocols

General Synthesis of 2-Aryl-Substituted Thiazolidine-4-Carboxylic Acids:

A common method for synthesizing the thiazolidine ring involves the reaction of L-cysteine with an appropriate aldehyde in an alcoholic solvent.[4]

-

Reactants: L-cysteine (1 equivalent) and a selected arylaldehyde (1 equivalent).

-

Solvent: Ethanol.

-

Procedure:

-

A mixture of L-cysteine and the arylaldehyde is prepared in ethanol.

-

The mixture is stirred at room temperature for a duration of 2 to 5 hours.

-

The resulting solid product is isolated by filtration.

-

The solid is then washed with diethyl ether and dried to yield the final product.[4]

-

This reaction produces an epimeric mixture of (2R, 4R) and (2S, 4R) diastereomers.[4] Further purification and separation techniques would be necessary to isolate the desired stereoisomer. The synthesis of the title compound would likely involve a variation of this procedure using a reagent that provides the cyano group.

Caption: General workflow for the synthesis of a thiazolidine derivative.

Application in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Cyanothiazolidine-containing compounds are notable for their role as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[1] Inhibition of DPP-4 is a therapeutic strategy for the management of type 2 diabetes. The following is a representative protocol for an in vitro DPP-4 inhibitor screening assay.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of DPP-4 using a fluorogenic substrate.

-

Materials:

-

Human recombinant DPP-4 enzyme.

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC).

-

Test compound (e.g., this compound derivative).

-

Positive control inhibitor (e.g., Sitagliptin).

-

96-well microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Enzyme Preparation: Dilute the human recombinant DPP-4 in the assay buffer to the desired concentration.

-

Compound Preparation: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer to various concentrations.

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (no inhibitor): Add diluted DPP-4 enzyme and assay buffer.

-

Test wells: Add diluted DPP-4 enzyme and the test compound at different concentrations.

-

Positive control wells: Add diluted DPP-4 enzyme and the positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate (Gly-Pro-AMC) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for a DPP-4 inhibition screening assay.

References

- 1. Bicyclic cyanothiazolidines as novel dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data for (R)-4-Cyanothiazolidine hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of (R)-4-Cyanothiazolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its structural and chemical properties is paramount for its application. This technical guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public spectral data for this specific molecule, this paper presents predicted data based on established spectroscopic principles and data from analogous structures. Furthermore, it outlines comprehensive, best-practice experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: (4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride[1]

-

Molecular Formula: C₄H₇ClN₂S[2]

-

Structure:

(Image Source: PubChem CID 2757981)

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of functional groups present in the molecule and typical chemical shift and absorption frequency ranges.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Predicted Rationale |

| ~9.0 - 10.0 | Broad Singlet | 2H | NH₂⁺ | The two protons on the protonated amine are expected to be deshielded and may appear as a broad signal due to exchange and coupling with nitrogen. In the hydrochloride salt, these protons are present. |

| ~4.5 - 5.0 | Triplet | 1H | H-4 | The methine proton at the chiral center is adjacent to the electron-withdrawing cyano group and the nitrogen of the thiazolidine ring, leading to a downfield shift. |

| ~4.0 - 4.5 | Multiplet | 2H | H-2 | The methylene protons adjacent to both the sulfur and the protonated nitrogen are expected to be deshielded. |

| ~3.0 - 3.5 | Multiplet | 2H | H-5 | The methylene protons adjacent to the sulfur and the chiral carbon are expected to be in this region. |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Assignment | Predicted Rationale |

| ~118 - 122 | -C≡N | The carbon of the nitrile group typically appears in this downfield region. |

| ~50 - 60 | C-4 | The chiral carbon attached to the nitrile and nitrogen is expected in this range. |

| ~45 - 55 | C-2 | The carbon atom situated between the nitrogen and sulfur atoms. |

| ~30 - 40 | C-5 | The carbon atom adjacent to the sulfur atom. |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Rationale |

| ~3200 - 3400 | N-H | Stretching | Broad absorption due to the N-H bonds of the secondary amine hydrochloride. |

| ~2900 - 3000 | C-H | Stretching | Aliphatic C-H stretching from the methylene and methine groups. |

| ~2240 - 2260 | -C≡N | Stretching | Characteristic sharp absorption for the nitrile group. |

| ~1580 - 1650 | N-H | Bending | Bending vibration for the N-H bond of the amine salt. |

| ~600 - 700 | C-S | Stretching | Weak absorption for the carbon-sulfur bond. |

Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

| m/z | Interpretation | Predicted Rationale |

| 115.03 | [M+H]⁺ of free base | The protonated molecular ion of the free base (C₄H₆N₂S). |

| 151.00 | [M+H]⁺ | The protonated molecular ion of the intact hydrochloride salt is less likely to be observed directly, but this represents the mass of the free base plus a proton. |

| Various | Fragment Ions | Fragmentation would likely involve the loss of the cyano group (-26 Da) or cleavage of the thiazolidine ring. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve polar hydrochloride salts and to allow for the observation of exchangeable N-H protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole analyzer, with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas: Nitrogen.

-

For fragmentation studies (MS/MS), the protonated molecular ion of the free base (m/z 115.03) would be selected as the precursor ion.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

Technical Guide: Physical Properties of (R)-4-Cyanothiazolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Cyanothiazolidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, chiral structure makes it a valuable building block for the synthesis of various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing aspects such as reaction kinetics, formulation, and bioavailability. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (4R)-thiazolidine-4-carbonitrile;hydrochloride |

| Synonyms | (R)-Thiazolidine-4-carbonitrile hydrochloride |

| CAS Number | 391248-17-2[1] |

| Molecular Formula | C₄H₇ClN₂S[1] |

| Molecular Weight | 150.63 g/mol [1] |

| Chemical Structure |

Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are computed and should be considered as estimates.

General and Thermal Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 200-203 °C | |

| Boiling Point | Data not available | |

| Density | Data not available |

Solubility

| Solvent | Qualitative Solubility | Quantitative Solubility |

| Water | Good | Data not available |

| Methanol | Good | Data not available |

| Ethanol | Good | Data not available |

Computed Physicochemical Properties

The following properties have been computationally predicted and provide insights into the molecule's behavior in biological systems.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 61.1 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 0.59 | |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of a compound like this compound are provided below. These are generalized protocols and may require optimization for this specific substance.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of the compound in a specific solvent at a given temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, methanol, ethanol).

-

Equilibration: The vial is sealed and placed in a constant temperature shaker or water bath (e.g., at 25 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable and validated analytical method. The solubility is expressed in units such as g/100 mL or mol/L.

Spectral Data

Experimentally determined spectral data for this compound are not widely available in public databases. However, the characterization of such a compound would typically involve the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups, such as the C≡N (nitrile) stretch, N-H (amine) stretches and bends, and C-S (thioether) stretch.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the synthesis and characterization of a chemical compound.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While key parameters such as melting point and qualitative solubility are documented, a notable gap exists in the public domain regarding quantitative solubility and detailed experimental spectral data. The provided experimental protocols offer a standardized approach for researchers to determine these properties in their own laboratories, which is essential for advancing the use of this important chemical intermediate in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of (R)-4-Cyanothiazolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for (R)-4-Cyanothiazolidine hydrochloride is limited. This guide provides a framework for the experimental determination of its solubility in various common laboratory solvents. The methodologies outlined below are standard industry practices for characterizing the physicochemical properties of a compound.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. Its physicochemical properties, particularly its solubility, are critical parameters that influence its behavior in biological systems, formulation development, and overall suitability as a drug candidate. Understanding the solubility of this compound in different solvents is a fundamental step in its preclinical evaluation. This document outlines the standard experimental protocols for determining the solubility of this compound and provides a template for data presentation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These properties can provide initial insights into its likely solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClN₂S | [1][2] |

| Molecular Weight | 150.63 g/mol | [1][3] |

| CAS Number | 391248-17-2 | [4] |

| Appearance | Solid (form may vary) | |

| Storage | Store at room temperature, keep dry and cool. | [3] |

Experimental Determination of Solubility

Due to the absence of readily available quantitative solubility data, an experimental approach is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocol: Shake-Flask Method

This protocol is a generalized procedure and may require optimization based on the specific properties of the compound and the analytical method used.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Phosphate-Buffered Saline (PBS) pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Solvent: Prepare the desired solvents. For buffered solutions like PBS, ensure the pH is accurately adjusted.

-

Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to reach a thermodynamic equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is critical to avoid aspirating any solid particles. Further clarify the supernatant by passing it through a syringe filter.

-

Dilution: Accurately dilute the clarified supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[7] A calibration curve of known concentrations of this compound should be prepared to determine the concentration of the dissolved compound in the saturated solution.[7]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Data Presentation

The experimentally determined solubility data for this compound should be recorded in a structured table for easy comparison.

| Solvent | Temperature (°C) | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility (mg/mL) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Acetone | 25 | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific solubility data for this compound is not readily found in the literature, this guide provides a robust experimental framework for its determination. By following the outlined shake-flask protocol and utilizing appropriate analytical techniques such as HPLC, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing the study and development of this compound for its potential therapeutic applications.

References

- 1. This compound [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. (4R)-1,3-thiazolidine-4-carbonitrile hydrochloride | C4H7ClN2S | CID 2757981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pharmaguru.co [pharmaguru.co]

In-Depth Technical Guide: Stability and Storage Conditions for (R)-4-Cyanothiazolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Cyanothiazolidine hydrochloride is a specialized chemical intermediate utilized in various research and development applications. Ensuring its stability and integrity through appropriate storage and handling is paramount to obtaining reliable and reproducible experimental results. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available data.

Overview of Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (R)-Thiazolidine-4-carbonitrile hydrochloride |

| Molecular Formula | C₄H₇ClN₂S |

| Molecular Weight | 150.63 g/mol [1] |

| Form | Lyophilized powder[2] |

| Purity | Typically ≥95% |

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The primary recommendations are summarized below:

| Parameter | Recommendation | Source |

| Temperature | Store at -20°C upon receipt for long-term storage.[2] | Echo BioSystems |

| Store at room temperature for shorter periods, ensuring the environment is cool and dry. | ChemScene | |

| Atmosphere | Store in a tightly closed container. | Sigma-Aldrich |

| Moisture | Keep dry. The compound is hygroscopic. | Sigma-Aldrich |

| Light | Store in a light-stable form.[3] | Patent US4391979A |

For multiple uses, it is advisable to aliquot the powder upon receipt to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[2]

Stability Profile

Detailed quantitative stability studies on this compound are not extensively available in peer-reviewed literature. However, based on the general properties of thiazolidine and nitrile-containing compounds, the following stability considerations are pertinent.

Hydrolytic Stability

The thiazolidine ring can be susceptible to hydrolysis under certain pH conditions. While specific data for this compound is unavailable, studies on related thiazolidine derivatives indicate that stability is pH-dependent. Acidic conditions (pH 4-5) are generally required for the formation of the thiazolidine ring, suggesting some degree of stability at this pH.[4] However, both strongly acidic and alkaline conditions may promote ring opening or degradation of the nitrile group.

Thermal Stability

The compound is generally considered stable under normal ambient temperatures. However, elevated temperatures can lead to degradation. One study on a related compound, 2-threityl-thiazolidine-4-carboxylic acid, indicated that its degradation is favored by higher temperatures.[5]

Photolytic Stability

Exposure to light, particularly UV light, can be a source of degradation for many organic compounds. While specific photostability studies for this compound are not published, a patent for a related compound, (2-aminothiazol-4-yl)-acetic acid hydrochloride, specifies that it is prepared in a light-stable form, implying that photolytic degradation is a potential concern for this class of compounds.[3]

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not publicly available, a general approach based on ICH guidelines for forced degradation studies can be employed to determine its stability profile.

Forced Degradation Study Protocol

This protocol outlines a general workflow for assessing the stability of this compound under various stress conditions.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose both the solid powder and a solution of the compound to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for the appearance of degradation products.

-

Utilize LC-MS/MS to identify the mass of any degradation products formed.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Perform peak purity analysis to ensure that the main peak is not co-eluting with any degradants.

-

Attempt to elucidate the structure of significant degradation products and propose degradation pathways.

-

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, potential degradation pathways can be inferred based on its structure.

Caption: Potential degradation pathways.

-

Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions to form a primary amide, which can be further hydrolyzed to a carboxylic acid.

-

Thiazolidine Ring Opening: The thiazolidine ring may undergo hydrolytic cleavage, particularly at the C-N or C-S bonds, leading to the formation of acyclic compounds.

-

Oxidation of the Sulfur Atom: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which would result in the formation of the corresponding sulfoxide or sulfone.

Handling and Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. The following is a logical workflow for safe handling:

Caption: Safe handling workflow.

According to available safety data sheets, this compound may cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols should be strictly followed.

Conclusion

While specific, in-depth stability data for this compound is limited in the public domain, a conservative approach to storage and handling is recommended. Storing the compound at -20°C in a tightly sealed container, protected from moisture and light, will provide the best conditions for maintaining its long-term integrity. For any application where stability is critical, it is strongly advised that researchers perform their own stability studies under the specific conditions of their experiments.

References

- 1. This compound [chemicalbook.com]

- 2. This compound [echobiosystems.com]

- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

(R)-4-Cyanothiazolidine Hydrochloride: A Comprehensive Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and potential biological relevance of (R)-4-Cyanothiazolidine hydrochloride. The information is curated for researchers and professionals in the field of drug development and chemical synthesis. While detailed experimental and biological data for this specific compound are limited in publicly available literature, this guide synthesizes the known information and provides context based on related chemical structures.

Chemical and Physical Properties

This compound is a specialty chemical, likely utilized as a building block in organic synthesis. Its key physical and chemical properties, compiled from various chemical suppliers and databases, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClN₂S | [1][2][3] |

| Molecular Weight | 150.63 g/mol | [1][2] |

| CAS Number | 391248-17-2 | [1][3] |

| Appearance | Lyophilized powder | [1] |

| Purity | ≥95% - ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | [1] |

| logP | 0.59428 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Material Safety and Handling

GHS Hazard Classification

Based on data for similar thiazolidine derivatives, the following GHS classifications may be applicable. Researchers should handle this compound with appropriate caution until a full toxicological profile is established.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Skin Sensitization | H317: May cause an allergic skin reaction |

Recommended Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Aspect | Recommendation |

| Storage | Store at room temperature in a dry and cool place.[1] For long-term storage, -20°C is recommended.[1] Keep container tightly closed. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Spill and Disposal | In case of a spill, avoid dust formation. Sweep up and place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

In case of exposure, the following first aid measures are recommended:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not extensively reported in peer-reviewed literature. However, a general synthetic approach for related thiazolidinone compounds can be adapted. The following is a representative protocol and should be optimized for specific research applications.

Representative Synthesis of a Thiazolidinone Derivative

This protocol outlines a general one-pot synthesis for a thiazolidinone derivative, which could be conceptually adapted for the synthesis of this compound from appropriate starting materials.

Caption: A generalized workflow for the synthesis of thiazolidinone derivatives.

Potential Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been documented in the available scientific literature. However, the thiazolidinone scaffold is a well-known pharmacophore present in a variety of biologically active compounds.

Thiazolidinone derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial: Some thiazolidinones show activity against various bacterial and fungal strains.

-

Anticancer: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

-

Anti-inflammatory: The thiazolidinone nucleus is a component of some non-steroidal anti-inflammatory drugs.

-

Antiviral: Some compounds containing this scaffold have been investigated for their antiviral properties.

Given the broad bioactivity of this class of compounds, this compound may serve as a valuable starting material for the synthesis of novel therapeutic agents. The following diagram illustrates a hypothetical mechanism of action for a generic thiazolidinone-based antimicrobial agent, which could involve the inhibition of a key bacterial enzyme.

References

- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2370433A2 - A method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]

- 3. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (R)-4-Cyanothiazolidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Cyanothiazolidine hydrochloride has emerged as a cornerstone chiral building block in medicinal chemistry, most notably for its integral role in the synthesis of a class of highly effective antidiabetic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. This technical guide provides an in-depth exploration of its synthesis, applications, and the pharmacological significance of the molecules derived from it, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthesis and Chemical Profile

This compound is a heterocyclic compound characterized by a thiazolidine ring bearing a nitrile group at the 4th position with an (R)-stereochemical configuration. Its hydrochloride salt form enhances stability and handling properties. The synthesis of this crucial intermediate is a key step in the overall production of several DPP-4 inhibitors.

While various synthetic strategies have been developed, a common approach involves the use of L-cysteine as a chiral starting material. The synthesis generally proceeds through the formation of the thiazolidine ring, followed by the introduction of the cyano group.

A representative synthetic protocol for a related intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which shares synthetic principles, is described below:

Experimental Protocol: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile[1][2]

This protocol outlines a one-pot reaction to synthesize a key intermediate for Vildagliptin, starting from L-proline.

Materials:

-

L-proline

-

Chloroacetyl chloride

-

Acetonitrile

-

Sulfuric acid

Procedure:

-

L-proline is dissolved in acetonitrile.

-

Sulfuric acid is added to the solution.

-

Chloroacetyl chloride is then added to the reaction mixture.

-

The reaction is allowed to proceed, leading to the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

-

The product is then isolated and purified.

Note: The synthesis of this compound would follow analogous principles of chiral pool synthesis, likely starting from D-cysteine or a derivative thereof to establish the desired (R)-stereochemistry.

Application in the Synthesis of Vildagliptin

The primary and most significant application of this compound is as a key intermediate in the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor. The cyanothiazolidine moiety is a critical pharmacophore that interacts with the active site of the DPP-4 enzyme.

The synthesis of Vildagliptin from this compound involves its condensation with 3-amino-1-adamantanol. This reaction forms the final drug molecule, linking the cyanothiazolidine core to the adamantyl group.

Mechanism of Action and Signaling Pathways of DPP-4 Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][2]

DPP-4 inhibitors, synthesized using this compound, bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[1][3] This leads to increased levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon secretion from pancreatic α-cells.[1][4] The overall effect is improved glycemic control in patients with type 2 diabetes mellitus.[1]

The downstream signaling cascade initiated by DPP-4 inhibition is multifaceted. The elevated levels of GLP-1 activate its receptor (GLP-1R), leading to a cascade of intracellular events that ultimately promote insulin release. Beyond its effects on glucose homeostasis, DPP-4 inhibition has been shown to have pleiotropic effects, including potential cardiovascular benefits and anti-inflammatory actions.[5][6] Some studies suggest that DPP-4 inhibitors may modulate signaling pathways such as the Nlrp3/ASC inflammasome and the JAK/STAT pathway.[5]

Quantitative Data on DPP-4 Inhibitors

The efficacy of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. While specific IC50 values for this compound itself are not relevant as it is an intermediate, the final drug products exhibit high potency.

| Compound | Target | IC50 Value | Notes |

| Vildagliptin | DPP-4 | ~3.5 nM | A potent and selective DPP-4 inhibitor. |

| Sitagliptin | DPP-4 | ~19 nM | Another commonly used DPP-4 inhibitor. |

| Saxagliptin | DPP-4 | ~0.5 nM | A potent, covalent inhibitor of DPP-4. |

| Linagliptin | DPP-4 | ~1 nM | A potent and selective DPP-4 inhibitor with a unique xanthine-based structure. |

Note: IC50 values can vary depending on the assay conditions.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, not for its inherent biological activity, but for its crucial role as a chiral precursor in the synthesis of potent DPP-4 inhibitors like Vildagliptin. Its stereochemically defined structure is essential for the high affinity and selectivity of the final drug products. The continued exploration of synthetic routes to this intermediate and its utilization in creating novel bioactive compounds underscore its importance in the ongoing quest for improved therapeutics for metabolic diseases. A thorough understanding of its chemistry and application is therefore vital for scientists and researchers dedicated to the advancement of medicinal chemistry and drug development.

References

- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 2. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

(R)-4-Cyanothiazolidine Hydrochloride: A Versatile Chiral Building Block for Heterocyclic Synthesis

(An In-depth Technical Guide)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Cyanothiazolidine hydrochloride is a valuable and versatile chiral building block in modern heterocyclic synthesis. Its unique structural features, combining a thiazolidine ring with a reactive nitrile group, make it a key intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

The thiazolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4][5] The introduction of a cyano group at the 4-position of the thiazolidine ring, particularly in the (R)-configuration, provides a synthetically versatile handle for the construction of more complex heterocyclic systems. This compound serves as a stable, crystalline solid that is readily employed in various chemical transformations.

This guide will first detail the chemical and physical properties of this important building block. Subsequently, a robust and practical synthetic route starting from the readily available chiral precursor, L-cysteine, will be outlined, complete with detailed experimental procedures. The core of this guide will then focus on the application of this compound in the synthesis of key therapeutic agents, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Finally, its broader potential in the construction of other novel heterocyclic frameworks will be explored.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| IUPAC Name | (4R)-1,3-thiazolidine-4-carbonitrile hydrochloride | [6] |

| CAS Number | 391248-17-2 | [7] |

| Molecular Formula | C₄H₇ClN₂S | [6] |

| Molecular Weight | 150.63 g/mol | [6] |

| Appearance | Lyophilized powder | [7] |

| Purity | ≥95% | [7] |

| Storage | Store at -20°C | [7] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the naturally occurring amino acid L-cysteine. The overall synthetic strategy involves the formation of the thiazolidine ring, followed by the conversion of the carboxylic acid functionality into a nitrile group.

Synthetic Pathway

The proposed synthetic pathway is a three-step process starting from L-cysteine:

-

Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic acid. This step involves the cyclization of L-cysteine with formaldehyde.

-

Step 2: Synthesis of (R)-Thiazolidine-4-carboxamide. The carboxylic acid is converted to the corresponding primary amide.

-

Step 3: Dehydration of (R)-Thiazolidine-4-carboxamide to (R)-4-Cyanothiazolidine. The final step is the dehydration of the amide to the nitrile, followed by salt formation.

Caption: Synthetic pathway for this compound.

Experimental Protocols

-

Materials: L-cysteine hydrochloride monohydrate, Formaldehyde (37% solution), Pyridine.

-

Procedure:

-

To a solution of L-cysteine hydrochloride monohydrate (0.1 mol) in water (50 mL), add formaldehyde solution (0.12 mol) at room temperature.

-

Stir the mixture for 8 hours.

-

Add pyridine (0.12 mol) to the solution and continue stirring. A white solid will precipitate.

-

Cool the mixture in an ice bath and filter the precipitate.

-

Wash the solid with cold water and ethanol, then dry under vacuum to yield (R)-Thiazolidine-4-carboxylic acid.

-

-

Expected Yield: 60-85%.

-

Materials: (R)-Thiazolidine-4-carboxylic acid, Dichloromethane (DCM), Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate.

-

Procedure:

-

Dissolve (R)-Thiazolidine-4-carboxylic acid (0.05 mol) in DCM (100 mL).

-

Slowly add a solution of DCC (0.05 mol) in DCM at 10-15°C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (0.5 mol) and continue stirring for another hour.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Concentrate the filtrate under reduced pressure to obtain the crude amide.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Materials: (R)-Thiazolidine-4-carboxamide, Tetrahydrofuran (THF), Trifluoroacetic anhydride (TFAA) or Phosphorus oxychloride (POCl₃), Hydrochloric acid (in a suitable solvent).

-

Procedure using TFAA:

-

Suspend (R)-Thiazolidine-4-carboxamide (0.02 mol) in THF (40 mL).

-

Cool the suspension to 0-5°C and add trifluoroacetic anhydride (0.03 mol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Carefully quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum.

-

Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate this compound.

-

Filter the solid and dry under vacuum.

-

-

Procedure using POCl₃:

-

Reflux a mixture of (R)-Thiazolidine-4-carboxamide (0.1 mol) and phosphorus oxychloride (0.11 mol) in a suitable solvent like acetonitrile.[8]

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate.

-

Form the hydrochloride salt as described above.

-

Applications in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of various heterocyclic compounds, particularly those with therapeutic applications.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 2-cyanopyrrolidine and related scaffolds are key pharmacophores for potent DPP-4 inhibition. While not directly a cyanopyrrolidine, the cyanothiazolidine moiety serves as a bioisostere and a valuable building block for novel DPP-4 inhibitors.

The general synthetic strategy involves the N-alkylation of the thiazolidine nitrogen with a suitable electrophile, often a haloacetyl group, followed by coupling with an appropriate amine.

Caption: General synthesis of DPP-4 inhibitors.

A prominent example of a DPP-4 inhibitor is Vildagliptin. Although the commercial synthesis of Vildagliptin typically utilizes (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the synthetic principles are directly applicable to the use of this compound for the generation of novel analogs.

Table of Reaction Parameters for Vildagliptin Synthesis Intermediate:

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| L-proline | Chloroacetyl chloride | THF | Reflux | 90% | [9] |

| L-prolinamide | Chloroacetyl chloride | Dichloromethane | -10°C to -60°C | High | [10] |

Synthesis of Other Bioactive Heterocycles

The thiazolidine ring system is a versatile scaffold for the development of a wide range of therapeutic agents. The presence of the cyano group in this compound opens up avenues for its elaboration into various other heterocyclic systems.

-

Anticancer Agents: Thiazolidinone derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[1] The nitrile group of (R)-4-Cyanothiazolidine can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form more complex fused heterocyclic systems with potential antiproliferative activity.[4]

-

Antimicrobial Agents: The thiazolidine nucleus is a common feature in many antimicrobial compounds.[2] this compound can be used as a starting material to synthesize novel thiazolidine derivatives with potential antibacterial and antifungal activities.

-

Antiviral Agents: Thiazolidine derivatives have also been investigated as potential antiviral agents, including inhibitors of influenza neuraminidase.[11] The unique stereochemistry and functionality of this compound make it an attractive building block for the design of novel antiviral compounds.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of a diverse array of heterocyclic compounds. Its straightforward synthesis from L-cysteine and the reactivity of its cyano group make it an indispensable tool for medicinal chemists and drug development professionals. The detailed experimental protocols and synthetic pathways provided in this guide are intended to facilitate the practical application of this compound in the discovery and development of new therapeutic agents. Further exploration of the reactivity of the cyanothiazolidine scaffold is likely to unveil even more exciting opportunities in the field of heterocyclic chemistry.

References

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [chemicalbook.com]

- 7. This compound [echobiosystems.com]

- 8. US3300526A - Preparation of nitriles - Google Patents [patents.google.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 11. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Chirality and Stereochemistry of (R)-4-Cyanothiazolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Cyanothiazolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the stereochemical and chiral properties of this compound. It includes a summary of its physicochemical data, a detailed experimental protocol for its synthesis, and an analysis of its role in drug development, supported by visualizations of relevant chemical structures and reaction pathways.

Introduction

Chirality is a fundamental property in drug design and development, as enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles. This compound possesses a single stereocenter at the C4 position of the thiazolidine ring, making it a valuable chiral intermediate for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). Its primary application lies in its use as a key fragment in the synthesis of several DPP-4 inhibitors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₂S | PubChem[1] |

| Molecular Weight | 150.63 g/mol | PubChem[1] |

| CAS Number | 391248-17-2 | PubChem[1] |

| IUPAC Name | (4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride | PubChem[1] |

| SMILES | C1--INVALID-LINK--C#N.Cl | PubChem[1] |

| Topological Polar Surface Area | 61.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Stereochemistry and Chirality

The stereochemistry of this compound is defined by the 'R' configuration at the chiral carbon atom C4. This specific spatial arrangement of the cyano group is crucial for its utility as a building block in the synthesis of targeted bioactive molecules. The Cahn-Ingold-Prelog priority rules are used to assign this configuration. The absolute stereochemistry is a critical factor in the efficacy of the final drug product, as the biological target (in this case, the DPP-4 enzyme) is also chiral and will interact differently with different stereoisomers.